molecular formula C20H25NO B5048383 1-[4-(benzyloxy)benzyl]-3-methylpiperidine

1-[4-(benzyloxy)benzyl]-3-methylpiperidine

Cat. No.: B5048383
M. Wt: 295.4 g/mol
InChI Key: UTVPIKGLRUSJLF-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)benzyl]-3-methylpiperidine is a synthetic organic compound that features prominently in various fields of scientific research and industrial applications. It consists of a piperidine ring substituted at the 1-position with a 4-(benzyloxy)benzyl group and at the 3-position with a methyl group. Its unique structure imparts specific chemical properties and reactivity patterns, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)benzyl]-3-methylpiperidine typically involves the following steps:

  • Formation of 4-(benzyloxy)benzyl chloride: : Benzyl alcohol is treated with hydrochloric acid to produce benzyl chloride. This benzyl chloride is then reacted with 4-hydroxybenzyl alcohol in the presence of a base such as sodium hydroxide to yield 4-(benzyloxy)benzyl chloride.

  • N-alkylation of piperidine: : 4-(benzyloxy)benzyl chloride is reacted with 3-methylpiperidine under basic conditions (e.g., potassium carbonate or sodium hydride) to form this compound.

Industrial Production Methods

In industrial settings, the production might involve continuous flow reactors to enhance yield and purity. The use of catalytic systems and optimized reaction conditions ensures higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)benzyl]-3-methylpiperidine participates in several types of chemical reactions:

  • Oxidation: : The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

  • Reduction: : The compound can be reduced at specific sites to alter its functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzyl or piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride is typical.

  • Substitution: : Reagents like halogens or strong bases are used for substitution reactions.

Major Products Formed

The major products depend on the specific reactions undertaken. For instance, oxidation can yield carboxylic acid derivatives, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-[4-(benzyloxy)benzyl]-3-methylpiperidine is a valuable intermediate for producing complex molecules.

Biology

The compound is used in biochemical studies to investigate enzyme interactions and receptor bindings.

Medicine

Industry

In the industrial context, it is used in the synthesis of materials, additives, and specialty chemicals.

Mechanism of Action

The mechanism of action for 1-[4-(benzyloxy)benzyl]-3-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzyl group may engage in π-π stacking or hydrophobic interactions, while the piperidine ring may facilitate binding through hydrogen bonding or Van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-methylpiperidine: : Similar structure but lacks the benzyloxy substituent.

  • 4-(Benzyloxy)piperidine: : Similar piperidine core but different substitution patterns.

Uniqueness

1-[4-(Benzyloxy)benzyl]-3-methylpiperidine stands out due to its dual functional groups (benzyloxy and benzyl) attached to the piperidine ring, offering unique reactivity and binding properties that are leveraged in both research and industrial applications.

Curious to dive deeper into any specific aspect of this compound?

Properties

IUPAC Name

3-methyl-1-[(4-phenylmethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-17-6-5-13-21(14-17)15-18-9-11-20(12-10-18)22-16-19-7-3-2-4-8-19/h2-4,7-12,17H,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVPIKGLRUSJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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